Physicochemical Profiling and Synthetic Applications of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride in Advanced Drug Discovery
Physicochemical Profiling and Synthetic Applications of (R)-2-Amino-2-phenylbutanoic Acid Hydrochloride in Advanced Drug Discovery
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Refining the Details
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Detailing the Synthesis
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Elaborating the Protocol
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Refining the Synthesis
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Defining the Separation
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Executive Summary
In the rapidly evolving landscape of modern drug discovery, unnatural amino acids have emerged as indispensable building blocks for designing proteolytically stable peptidomimetics and complex dual-pharmacology therapeutics. (R)-2-Amino-2-phenylbutanoic acid hydrochloride (CAS: 2829279-62-9) is a prime example of an α,α -disubstituted amino acid that imparts profound structural rigidity and steric shielding to target molecules.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol for its isolation, and explore its critical role in advanced therapeutic applications such as M3 Antagonist–PDE4 Inhibitor (MAPI) compounds [2.7].
Physicochemical Profiling & Structural Causality
The utility of (R)-2-Amino-2-phenylbutanoic acid hydrochloride is directly dictated by its unique molecular architecture. The presence of both a phenyl ring and an ethyl group on the α -carbon creates an environment of intense steric hindrance, which is highly sought after in medicinal chemistry to prevent enzymatic degradation[1].
Quantitative Data Summary
| Property | Value | Causality / Formulation Significance |
| IUPAC Name | (2R)-2-amino-2-phenylbutanoic acid;hydrochloride | Defines the absolute (R) stereochemistry at the α -carbon, critical for chiral target binding. |
| CAS Number | 2829279-62-9 (HCl salt) | Unique identifier for the enantiopure hydrochloride salt. |
| Molecular Weight | 215.68 g/mol | Low molecular weight allows for efficient incorporation into larger peptide sequences without violating Lipinski's rules. |
| Boiling Point | 312.1 °C at 760 mmHg (Free base) | Indicates high thermal stability, permitting its use in high-temperature coupling reactions. |
| Density | ~1.16 g/cm³ (Free base) | Standard packing density, optimal for solid-phase peptide synthesis (SPPS) resin loading. |
| Solubility | Soluble in H₂O, Methanol | Critical Choice: The free base is highly lipophilic and poorly soluble in water. Utilizing the HCl salt protonates the amine, drastically enhancing aqueous solubility for downstream synthetic manipulations. |
Enantioselective Synthesis & Isolation
Synthesizing α,α -disubstituted amino acids is notoriously difficult due to the steric crowding at the reaction center. The most reliable method to obtain the enantiopure (R)-isomer is through the high-pressure alkaline hydrolysis of its corresponding hydantoin derivative, (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (often referred to as (R)-Nirvanol)[2].
Step-by-Step Methodology: High-Pressure Hydantoin Hydrolysis
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every phase.
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Reagent Preparation: Solubilize 17.12 g (0.428 mol) of NaOH in 74 mL of deionized water within a high-pressure autoclave vessel.
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Causality: A massive excess of base (approx. 4.3 equivalents) is required to drive the equilibrium of the highly sterically hindered amide hydrolysis. Standard atmospheric hydrolysis will fail to open the hydantoin ring[3].
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Substrate Addition: Add 20.0 g (0.098 mol) of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in portions to the alkaline solution.
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High-Pressure Hydrolysis: Seal the autoclave and heat the reaction mixture to 130 °C under continuous mechanical stirring for 48 hours.
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Self-Validation (IPC 1): After 48 hours, cool the reactor to 25 °C, extract a 50 µL aliquot, neutralize, and analyze via LC-MS. The reaction is validated as complete only when the hydantoin starting material peak (m/z ~204) is < 1% relative to the product.
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Primary Purification: Adjust the pH of the cooled mixture to 7.0 using 6 M HCl. Wash the aqueous phase with ethyl acetate (3 × 100 mL) to extract unreacted organics and lipophilic impurities. Discard the organic layer.
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Acidification & Salt Formation: Dilute the aqueous phase with 300 mL of water and cool to 0 °C in an ice bath. Slowly add 12 M HCl (approx. 50 mL) until the pH reaches exactly 1.0.
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Self-Validation (IPC 2): Verify pH = 1.0 using a calibrated pH meter. At this pH, the zwitterion is fully protonated to the hydrochloride salt, ensuring complete dissolution in the aqueous phase and preventing premature precipitation[3].
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Isolation: Lyophilize the acidic aqueous solution or perform a controlled crystallization by adding an anti-solvent (e.g., cold acetone) to precipitate the pure (R)-2-Amino-2-phenylbutanoic acid hydrochloride. Dry under vacuum at 40 °C.
Workflow for the enantioselective synthesis of (R)-2-Amino-2-phenylbutanoic acid HCl.
Analytical Characterization: Chiral Resolution
To guarantee the enantiomeric excess (ee) of the synthesized (R)-enantiomer, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is mandatory[4].
Protocol: Chiral HPLC for Enantiomeric Purity
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Column Selection: Chiralcel AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
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Causality: The bulky phenyl ring of the amino acid engages in robust π−π stacking, while the amine/carboxylic acid groups form hydrogen bonds with the carbamate derivatized amylose. This differential interaction provides exceptional resolution between the (R) and (S) enantiomers[5].
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Mobile Phase: 5% Isopropanol in Hexanes (Isocratic elution).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 210 nm and 254 nm.
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Self-Validation Standard: Prior to analyzing the synthesized batch, inject a racemic standard of 2-Amino-2-phenylbutanoic acid. The system is validated for use only when baseline resolution ( Rs>1.5 ) is achieved between the two enantiomeric peaks.
Strategic Applications in Drug Design
The unique physicochemical properties of (R)-2-Amino-2-phenylbutanoic acid hydrochloride make it a highly prized asset in advanced medicinal chemistry, supported by authoritative research from [6].
MAPI Dual Pharmacology (COPD Therapeutics)
Chronic Obstructive Pulmonary Disease (COPD) therapies are increasingly moving toward dual-pharmacology molecules, such as M3 Antagonist–PDE4 Inhibitor (MAPI) compounds. A major hurdle in developing these single-molecule dual-therapies is the chemical instability of the ester linkages connecting the two pharmacophores, which are rapidly cleaved by plasma esterases[6].
By incorporating (R)-2-Amino-2-phenylbutanoic acid into the molecular backbone, chemists exploit the immense steric bulk of the α -ethyl and α -phenyl groups. This bulk acts as a physical shield, blocking esterase access to adjacent vulnerable bonds, thereby drastically improving the in vivo half-life of the drug while maintaining a balanced bronchodilator and anti-inflammatory profile[7].
Mechanistic pathway of steric shielding in MAPI dual pharmacology compounds.
Photoredox Decarboxylative Elimination
Beyond peptidomimetics, N-Acyl derivatives of this amino acid serve as excellent substrates for photoinduced Kochi decarboxylative elimination. Utilizing an acridinium photocatalyst (e.g., Mes-2,7-Me2-Acr-Ph+ BF4–) and Cu(OAc)2 as a terminal oxidant, the carboxylic acid moiety is cleanly cleaved under visible light to yield valuable enamide and enecarbamate building blocks, bypassing the need for toxic lead tetraacetate reagents[8].
Conclusion
(R)-2-Amino-2-phenylbutanoic acid hydrochloride is far more than a simple chiral building block; it is a structural tool that allows drug developers to engineer steric resistance directly into therapeutic backbones. By mastering its high-pressure synthesis, chiral resolution, and strategic implementation, researchers can overcome critical pharmacokinetic bottlenecks in modern drug discovery.
References
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Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI) Dual Pharmacology Molecules for the Treatment of COPD - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
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Photoinduced Kochi Decarboxylative Elimination for the Synthesis of Enamides and Enecarbamates from N-Acyl Amino Acids - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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